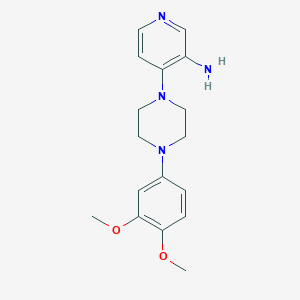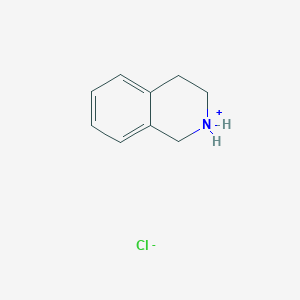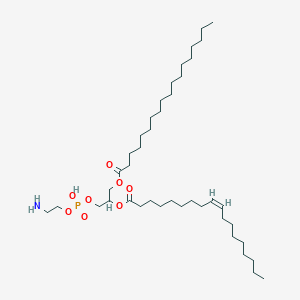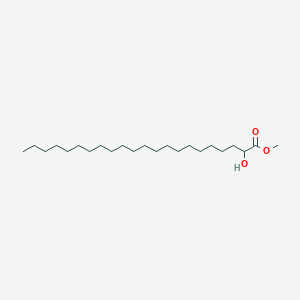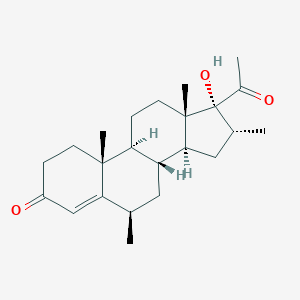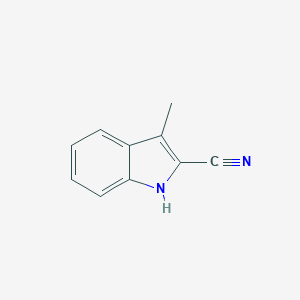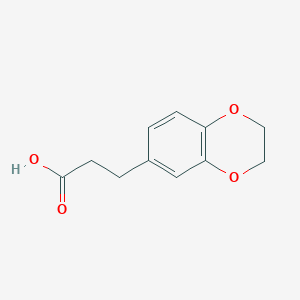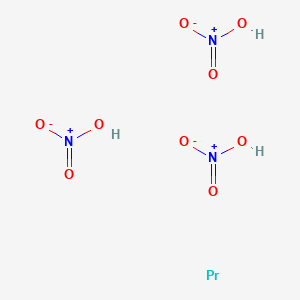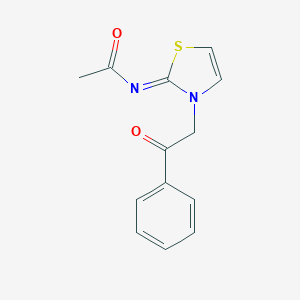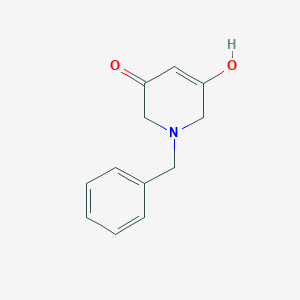![molecular formula C12H16Cl2O4 B082240 1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol CAS No. 15129-28-9](/img/structure/B82240.png)
1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) is a chemical compound with the molecular formula C₁₂H₁₆Cl₂O₄ and a molecular weight of 295.16 g/mol . This compound is characterized by the presence of two chloro-2-propanol groups linked through a p-phenylenedioxy bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) typically involves the reaction of p-phenylenedioxy with 3-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) involves its interaction with specific molecular targets and pathways. The chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The p-phenylenedioxy bridge provides structural stability and influences the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) can be compared with other similar compounds, such as:
1,1’-(p-Phenylenedioxy)bis(3-bromo-2-propanol): Similar structure but with bromo groups instead of chloro groups.
1,1’-(p-Phenylenedioxy)bis(3-iodo-2-propanol): Similar structure but with iodo groups instead of chloro groups.
1,1’-(p-Phenylenedioxy)bis(3-hydroxy-2-propanol): Similar structure but with hydroxyl groups instead of chloro groups.
The uniqueness of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) lies in its specific reactivity and applications, which are influenced by the presence of chloro groups and the p-phenylenedioxy bridge.
Eigenschaften
CAS-Nummer |
15129-28-9 |
|---|---|
Molekularformel |
C12H16Cl2O4 |
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
InChI-Schlüssel |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione](/img/structure/B82157.png)


